molecular formula C11H12BrNO4 B1376794 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid CAS No. 1393441-79-6

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid

Cat. No.: B1376794
CAS No.: 1393441-79-6
M. Wt: 302.12 g/mol
InChI Key: WCTVMCGXSAYRRR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid (CAS 1393441-79-6) is a brominated aminobenzoic acid derivative with a molecular formula of C11H12BrNO4 and a molecular weight of 302.12 g/mol . This compound is part of the aminobenzoic acid family, which is recognized as a fundamental building block in pharmaceutical research and development . Derivatives of aminobenzoic acid are frequently investigated for their diverse biological activities, which can include antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory properties . The structure of this specific compound, featuring both a benzoic acid and an additional carboxylic acid group on the propyl chain, makes it a versatile intermediate for chemical synthesis. It can be used in the creation of more complex molecules, such as Schiff bases, amides, and other derivatives, for screening in drug discovery programs . Furthermore, related bromo-chloro-benzoic acid compounds have been cited as key starting materials in the synthesis of active pharmaceutical ingredients (APIs), such as hypoglycemic drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-(3-carboxypropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTVMCGXSAYRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Substitution : The presence of a bromine atom at the 5-position on the benzoic acid ring.
  • Amino Group : An amino group attached to the 2-position, which is critical for its biological interactions.
  • Carboxypropyl Side Chain : A three-carbon chain with a carboxylic acid group enhances solubility and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation. The compound appears to induce apoptosis in certain cancer cell lines, likely through the activation of intrinsic pathways associated with mitochondrial dysfunction.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

The exact mechanism of action for this compound is still under investigation, but several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and growth.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Case Studies

  • Antimicrobial Study :
    • A study conducted on various microbial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, suggesting significant potency against Gram-positive bacteria .
  • Cancer Cell Line Analysis :
    • In vitro studies showed that treatment with this compound resulted in a 50% reduction in viability of MCF-7 breast cancer cells after 48 hours, indicating potential as an anticancer agent .
  • Neuroprotection :
    • Research involving neuronal cell cultures indicated that this compound reduced oxidative stress markers by 30%, supporting its neuroprotective claims .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition at 10 µg/mL
Anticancer (MCF-7)50% viability reduction
Neuroprotective30% reduction in oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of para-aminobenzoic acid (PABA), including 5-bromo-2-[(3-carboxypropyl)amino]benzoic acid, exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for cancer therapies. For instance, they may act as selective inhibitors of MEK enzymes, which are crucial in the MAPK signaling pathway associated with various cancers such as breast, colon, and prostate cancer .

Mechanism of Action
The mechanism of action involves the inhibition of MEK kinase activity, leading to a reduction in MAP kinase phosphorylation. This inhibition can reverse the transformed phenotype of cancer cells, thereby reducing their ability to grow independently of external growth factors . The specificity of these compounds allows for targeted therapeutic strategies with potentially fewer side effects compared to traditional chemotherapeutics.

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties. Compounds that inhibit MEK pathways are known to modulate immune responses and have been suggested for treating autoimmune diseases and inflammatory conditions . The ability to influence inflammatory pathways makes this compound a candidate for further research in treating conditions like psoriasis and atherosclerosis.

Enzyme Inhibition Studies

Studies have shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that it could affect cellular metabolism and growth by inhibiting enzymes critical to these processes. Such enzyme inhibitors are valuable in drug design, particularly for conditions where metabolic dysregulation is a factor.

Synthesis and Derivative Development

The synthesis of this compound involves standard organic reactions such as coupling reactions between amines and carboxylic acids. This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities . Its structural properties allow for modifications that can lead to novel derivatives with improved efficacy and selectivity.

Case Studies and Research Findings

Several studies have documented the effects of PABA derivatives on various biological systems:

  • Antimicrobial Activity : Research has indicated that PABA derivatives exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of PABA analogs in models of neurodegenerative diseases like Alzheimer's disease, highlighting their antioxidant capabilities .

Data Summary Table

Application AreaDescriptionReferences
AnticancerInhibition of MEK kinase; reduces cancer cell proliferation
Anti-inflammatoryModulates immune responses; potential for autoimmune diseases
Enzyme InhibitionAffects metabolic pathways; potential drug design applications
SynthesisBuilding block for complex molecules
Antimicrobial ActivityExhibits activity against bacterial strains
Neuroprotective EffectsPotential benefits in neurodegenerative diseases

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid 5-Br, 2-(3-carboxypropylamino) C₁₁H₁₂BrNO₄ 302.12 Research intermediate; discontinued
5-Bromo-2-(phenylamino)benzoic acid 5-Br, 2-(phenylamino) C₁₃H₁₀BrNO₂ 292.13 Forms hydrogen-bonded dimers; crystal engineering
4-Bromo-2-(ethylamino)-5-fluoro-3-methylbenzoic acid 4-Br, 5-F, 3-CH₃, 2-(ethylamino) C₁₀H₁₁BrFNO₂ 292.11 Tricyclic topoisomerase inhibitor candidate
5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid 5-Br, 2-(Boc-protected amino) C₁₂H₁₄BrNO₄ 332.15 Synthetic intermediate; protective group chemistry
5-Bromo-2-(carboxymethyl)benzoic acid 5-Br, 2-(carboxymethyl) C₉H₇BrNO₄ 288.06 Simpler carboxylate side chain; higher acidity
5-Bromo-2-(6-bromo-4-oxo-2-phenylquinazolin-3-yl)benzoic acid Quinazolinone ring fused with bromobenzoic acid C₂₁H₁₂Br₂N₂O₃ 506.05 Antiviral activity (specific targets undisclosed)

Electronic and Steric Effects

  • Substituent Position : The position of bromine significantly impacts reactivity. For example, 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4) has a methyl group at the 5-position, reducing steric hindrance compared to 5-bromo derivatives .
  • Amino Group Modifications: The 3-carboxypropylamino group in the target compound provides a flexible, polar side chain, contrasting with the rigid phenylamino group in 5-Bromo-2-(phenylamino)benzoic acid. The latter forms intramolecular N–H⋯O hydrogen bonds and carboxylic acid dimers, enhancing crystallinity .

Physicochemical Properties

Table 2: Physical and Chemical Data

Compound Name Melting Point (°C) Solubility Stability Notes
This compound Not reported Polar solvents (DMF, DMSO) Sensitive to strong bases
4-Bromo-2-methylbenzoic acid 181 Ethanol, acetone Stable at room temperature
5-Bromo-2-(phenylamino)benzoic acid Not reported Acetone Forms stable crystals
5-Bromo-2-(trifluoromethyl)benzoic acid Not reported Organic solvents Hydrolytically stable

Research Findings and Limitations

  • Antiviral Quinazolinone Analogs: The quinazolinone-bromobenzoic acid hybrid demonstrates the importance of heterocyclic integration for bioactivity, a feature absent in the target compound .
  • Synthetic Challenges : The discontinuation of the target compound by CymitQuimica suggests scalability or stability issues, though Hubei Deao Chempharm’s availability implies resolved production hurdles .
  • Structural Insights: Crystallographic data for analogs like 5-Bromo-2-(phenylamino)benzoic acid reveal hydrogen-bonding networks critical for solid-state properties, which could guide formulation studies for the target compound .

Preparation Methods

Nucleophilic Substitution of 5-Bromoanthranilic Acid with 3-Chloropropylamine

The most commonly reported and industrially relevant method for synthesizing 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid involves the nucleophilic substitution reaction between 5-bromoanthranilic acid and 3-chloropropylamine.

Reaction Scheme:

$$
\text{5-Bromoanthranilic acid} + \text{3-Chloropropylamine} \xrightarrow{\text{Controlled conditions}} \text{this compound}
$$

Key Details:

  • Starting Materials: 5-bromoanthranilic acid (aromatic amine with bromine substitution) and 3-chloropropylamine (alkyl halide with amine functionality).
  • Reaction Conditions: Typically conducted under controlled temperature to avoid side reactions, often in polar aprotic solvents or aqueous media to facilitate nucleophilic substitution.
  • Mechanism: The amino group on 5-bromoanthranilic acid acts as a nucleophile attacking the electrophilic carbon attached to chlorine in 3-chloropropylamine, substituting the chlorine atom.
  • Yield and Purity: Optimized to achieve high yield and purity by controlling reaction time, temperature, and stoichiometry.

This method is favored due to the availability of starting materials and the straightforward reaction pathway.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Polar aprotic solvents or aqueous media Enhances nucleophilicity and solubility
Temperature Controlled, often room temperature to moderate heat Prevents side reactions and decomposition
Reaction Time Several hours, monitored for completion Ensures full conversion
Stoichiometry Equimolar or slight excess of 3-chloropropylamine Drives reaction to completion
Purification Crystallization or chromatography Achieves high purity for research applications

Careful control of these parameters is essential for obtaining high-quality product suitable for pharmaceutical intermediates.

Research Findings and Applications Related to Preparation

  • The compound’s preparation is critical for its application as a biochemical intermediate, where purity affects downstream reactions in drug synthesis.
  • Studies indicate that the amino and carboxyl groups allow participation in esterification and amide bond formation, making the compound versatile for medicinal chemistry.
  • The bromine substituent provides a handle for further functionalization via cross-coupling reactions, expanding synthetic utility.

Summary Table of Preparation Methods

Method Starting Materials Reaction Type Key Conditions Advantages References
Nucleophilic substitution 5-Bromoanthranilic acid + 3-Chloropropylamine Nucleophilic substitution Controlled temperature, polar solvents High yield and purity, straightforward
Multi-step synthesis 5-Bromo-2-methylbenzoic acid derivatives Bromination + oxidation + amination Strong acid, brominating agents, controlled heating Allows tailored substitution patterns
Analogous sulfonamide synthesis 5-Bromo-2-methoxyphenyl derivatives Sulfonamide formation Catalysts like triethylamine, aprotic solvents Insight into reaction optimization

Q & A

Q. What synthetic strategies are employed to introduce the 3-carboxypropylamino group into brominated benzoic acid derivatives?

The 3-carboxypropylamino group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) on a brominated benzoic acid precursor. For example, bromine at the ortho position (relative to the carboxylic acid) enhances electrophilicity, facilitating substitution. Pre-activation of the amine (e.g., as a lithium amide) or use of copper catalysts may improve coupling efficiency . Reaction optimization should prioritize pH control (to avoid carboxylate protonation) and temperature gradients to minimize side reactions.

Q. How can researchers validate the purity and structural identity of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid?

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve carboxylic acid and amine functionalities .
  • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., aromatic proton splitting for bromine’s anisotropic effects) and 13C^{13}C-NMR (carboxylic acid at ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M-H]^- ion for C11_{11}H11_{11}BrN2_2O4_4: ~331.0) .

Q. What are the critical storage conditions for brominated benzoic acid derivatives to ensure stability?

Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation of the bromine-carbon bond and oxidation of the amine group. Lyophilization is recommended for long-term storage of carboxylate-containing derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3-carboxypropylamino group in further functionalization?

The carboxypropyl chain introduces steric hindrance near the aromatic core, which may slow electrophilic substitution but enhance regioselectivity in cross-coupling reactions. Electron-withdrawing effects from the carboxylic acid reduce electron density at the amino group, necessitating stronger bases (e.g., NaHMDS) for deprotonation in alkylation or acylation steps. Computational DFT studies (e.g., using Gaussian) can map frontier molecular orbitals to predict reactive sites .

Q. What analytical approaches resolve contradictions in spectroscopic data for brominated benzoic acid derivatives?

  • Contradiction Example : Discrepancies in 1H^1H-NMR aromatic splitting patterns may arise from dynamic proton exchange. Use variable-temperature NMR to confirm.
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) can differentiate protonated vs. deprotonated states. Compare with NIST reference spectra for brominated analogs .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., bromine vs. carboxylate positioning) via single-crystal analysis, leveraging databases like CCDC .

Q. What mechanistic insights guide the optimization of catalytic systems for coupling reactions involving brominated benzoic acids?

Palladium/copper bimetallic systems enhance Ullmann-type couplings by stabilizing oxidative addition intermediates. For example, Pd(OAc)2_2/Xantphos with CuI as a co-catalyst improves yields in C–N bond formation. Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps, such as transmetalation or reductive elimination .

Methodological Considerations

  • Synthetic Route Design : Prioritize orthogonal protection (e.g., tert-butyl esters for carboxylic acids) to avoid side reactions during amination .
  • Data Reproducibility : Document reaction parameters (e.g., microwave irradiation vs. conventional heating) and solvent polarity effects (e.g., DMF vs. THF) to ensure consistency .

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